molecular formula C36H30Cl3OP2Re B1144289 Trichlorooxobis(triphenylphosphine)rhenium(V) CAS No. 17442-18-1

Trichlorooxobis(triphenylphosphine)rhenium(V)

货号: B1144289
CAS 编号: 17442-18-1
分子量: 833.14
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trichlorooxobis(triphenylphosphine)rhenium(V) (chemical formula: C₃₆H₃₀Cl₃OP₂Re, molecular weight: 833.14 g/mol, CAS: 17442-18-1) is a rhenium(V) coordination complex featuring a central rhenium atom bonded to three chloride ligands, one oxo group, and two triphenylphosphine (PPh₃) ligands . It is synthesized via the reduction of rhenium(VI) oxide (ReO₃) or potassium perrhenate (KReO₄) in concentrated hydrochloric acid and ethanol, followed by reaction with triphenylphosphine . The compound crystallizes as yellow monoclinic prisms, is air-stable, and exhibits a characteristic Re=O stretching band at 969 cm⁻¹ in its infrared spectrum .

准备方法

Reductive Condensation of Perrhenic Acid

The most widely documented synthesis involves the reduction of perrhenic acid (HReO₄) with triphenylphosphine (PPh₃) in a hydrochloric acid (HCl) and acetic acid (AcOH) medium . This method exploits the dual role of PPh₃ as both a reducing agent and a ligand donor.

Reaction Mechanism and Conditions

The reaction proceeds via the reduction of Re(VII) in HReO₄ to Re(V), concomitant with the oxidation of PPh₃ to triphenylphosphine oxide (Ph₃PO). The stoichiometric equation is:
HReO4+3HCl+3PPh3ReOCl3(PPh3)2+Ph3PO+2H2O\text{HReO}_4 + 3\text{HCl} + 3\text{PPh}_3 \rightarrow \text{ReOCl}_3(\text{PPh}_3)_2 + \text{Ph}_3\text{PO} + 2\text{H}_2\text{O}

Critical parameters include:

  • Acid Concentration : A 6–9 M HCl solution ensures protonation of the oxo ligand and stabilizes the Re(V) center .

  • Temperature : Reactions are conducted at 80–100°C under reflux for 6–12 hours to achieve >85% conversion .

  • Solvent System : A 1:1 v/v mixture of HCl and AcOH enhances solubility of PPh₃ and prevents premature precipitation .

Purification and Yield

The crude product is isolated by cooling the reaction mixture to 0°C, yielding yellow crystals. Recrystallization from dichloromethane (DCM) and hexane affords >90% purity. Reported yields range from 70–85%, contingent on reagent quality and exclusion of oxygen .

Derivatization of Rhenium(VII) Oxide

Rhenium(VII) oxide (Re₂O₇) serves as an alternative precursor, bypassing the need for perrhenic acid . This method is advantageous for large-scale synthesis due to Re₂O₇’s commercial availability and stability.

Protocol

  • Dissolution : Re₂O₇ (1.0 equiv) is dissolved in aqueous HCl (37%, 10 mL/g Re₂O₇).

  • Reduction : PPh₃ (3.0 equiv) is added gradually under nitrogen, followed by AcOH (5 mL/g Re₂O₇).

  • Reaction : The mixture is stirred at 90°C for 8 hours, forming a yellow suspension.

  • Workup : The product is filtered, washed with cold ethanol, and dried under vacuum .

Radiolabeled Synthesis with ¹⁸⁸Re

For radiopharmaceutical applications, ReOCl₃(PPh₃)₂ is synthesized using the β⁻-emitting isotope ¹⁸⁸Re . This method enables traceable imaging and therapeutic applications.

Procedure

  • Eluate Preparation : ¹⁸⁸ReO₄⁻ is obtained from a ¹⁸⁸W/¹⁸⁸Re generator (specific activity: 695 Ci/mg) .

  • Reduction : The eluate (0.1 mL, 511 μCi) is mixed with PPh₃ (3.33 mg) in 9 M HCl and DCM (0.3 mL).

  • Phase Separation : Vigorous agitation for 5 minutes partitions ¹⁸⁸ReOCl₃(PPh₃)₂ into the organic phase, isolated via aqueous phase removal .

Performance Metrics

  • Yield : 82.7 ± 4.3% (422 ± 28 μCi) .

  • Purity : >95% by radio-TLC, with no detectable free perrhenate .

Alternative Precursor Routes

Recent advances utilize rhenium(III) and rhenium(V) precursors to circumvent harsh acidic conditions .

Method A: [ReVOCl₃(PPh₃)₂] as Precursor

  • Reaction : [ReVOCl₃(PPh₃)₂] is suspended in ethanol and refluxed with PNPR ligands (e.g., PNPme, PNPet).

  • Outcome : Substitution of chloride ligands yields ReOCl₃(PPh₃)₂ in 39–50% yield .

Method B: [NBu₄][ReVOCl₄] in Ethanol

  • Procedure : [NBu₄][ReVOCl₄] is treated with PPh₃ in ethanol at 80°C for 20 hours.

  • Advantage : Eliminates acetic acid, simplifying purification .

Comparative Analysis of Preparation Methods

Parameter Perrhenic Acid Route Re₂O₇ Route ¹⁸⁸Re Route Precursor Route
Starting Material HReO₄Re₂O₇¹⁸⁸ReO₄⁻[ReVOCl₃(PPh₃)₂]
Reaction Time (h) 6–1280.0820
Yield (%) 70–8575–8082.739–50
Purity (%) >90>85>95>80
Scalability IndustrialPilot-scaleMicroscaleLaboratory
Key Advantage High yieldReagent stabilityIsotopic purityMild conditions

Challenges and Optimizations

  • Oxygen Sensitivity : ReOCl₃(PPh₃)₂ is air-stable but degrades in humid environments. Storage under argon at −20°C extends shelf life .

  • Byproduct Management : Ph₃PO formation is inevitable but removed via washing with cold ethanol .

  • Isotopic Dilution : In ¹⁸⁸Re synthesis, carrier-added ReO₄⁻ reduces specific activity; generator eluate must be freshly used .

科学研究应用

Catalysis in Organic Synthesis

Trichlorooxobis(triphenylphosphine)rhenium(V) plays a crucial role as a catalyst in various organic reactions, particularly in the selective oxidation of alcohols. It facilitates the conversion of secondary alcohols to ketones using dimethyl sulfoxide (DMSO) as an oxidant, showcasing its effectiveness in synthetic chemistry .

Key Reactions:

  • Selective Oxidation: The compound catalyzes the oxidation of secondary alcohols to corresponding ketones, which are important intermediates in organic synthesis.
  • Hydrogenation and Olefin Metathesis: Rhenium complexes derived from Trichlorooxobis(triphenylphosphine)rhenium(V) have been explored for their catalytic activity in hydrogenation reactions and olefin metathesis, demonstrating versatility in catalysis.

Precursor for Rhenium Complexes

As a precursor, Trichlorooxobis(triphenylphosphine)rhenium(V) is instrumental in synthesizing various rhenium-containing complexes. These complexes can exhibit diverse properties and functionalities, making them suitable for applications in materials science and nanotechnology.

Applications:

  • Thin Film Deposition: Rhenium complexes derived from Trichlorooxobis(triphenylphosphine)rhenium(V) have been utilized for the deposition of thin films with unique electronic and optical properties. These films are being investigated for use in solar cells and photocatalysis due to their light-absorbing capabilities.
  • Radiopharmaceuticals: In medicinal chemistry, rhenium complexes are being studied as potential radiopharmaceuticals. Their ability to bind biomolecules allows them to be used for diagnostic imaging and targeted therapy .

Biochemical Applications

Recent studies have highlighted the potential of Trichlorooxobis(triphenylphosphine)rhenium(V) in biological applications. For instance, it has been used to label peptides for imaging studies, showcasing its utility in tracking biological processes within living organisms.

Case Study:

  • In a study involving the synthesis of radiolabeled compounds for small-animal positron emission tomography (PET), Trichlorooxobis(triphenylphosphine)rhenium(V) was employed to facilitate the labeling of peptides, enabling visualization of tumor uptake and biodistribution in murine models .

作用机制

The mechanism of action of trichlorooxobis(triphenylphosphine)rhenium(V) involves its ability to act as a catalyst in various chemical reactions. The compound’s rhenium center, with its +5 oxidation state and d² configuration, facilitates electron transfer processes, enabling oxidation and reduction reactions . The triphenylphosphine ligands stabilize the rhenium center, allowing it to interact with various substrates.

相似化合物的比较

Comparison with Similar Rhenium(V) Complexes

Structural and Physical Properties

The table below compares trichlorooxobis(triphenylphosphine)rhenium(V) with structurally analogous rhenium(V) complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reference
Trichlorooxobis(triphenylphosphine)rhenium(V) C₃₆H₃₀Cl₃OP₂Re 833.14 17442-18-1 Re=O, three Cl⁻, two PPh₃ ligands
trans-Dibromido-ethoxido-oxido-bis(triphenylphosphane)-rhenium(V) C₃₈H₃₅Br₂O₂P₂Re ~934.0 (estimated) Re=O, two Br⁻, one ethoxy (OCH₂CH₃), two PPh₃ ligands
Iododioxobis(triphenylphosphine)rhenium(V) C₃₆H₃₀IO₂P₂Re 869.68 23032-93-1 Re=O, I⁻, two PPh₃ ligands
Oxodichloroethoxy-bis(triphenylphosphine)rhenium(V) (Rephos) C₃₈H₃₅Cl₂O₂P₂Re ~847.0 (estimated) Re=O, two Cl⁻, one ethoxy, two PPh₃ ligands
Trichlorooxo[(dimethyl sulfide)(triphenylphosphine oxide)]rhenium(V) C₂₀H₂₁Cl₃O₂PReS 648.98 Re=O, three Cl⁻, mixed S/O donor ligands

Key Observations :

  • Ligand Effects: Replacing chloride with bulkier ligands (e.g., Br⁻, I⁻, or ethoxy groups) increases molecular weight and alters solubility. For example, iododioxobis(triphenylphosphine)rhenium(V) has a higher molecular weight (869.68 g/mol) and lower solubility in nonpolar solvents compared to the trichloro derivative .
  • Thermal Stability : Trichlorooxobis(triphenylphosphine)rhenium(V) decomposes at 211–214°C , while iododioxobis(triphenylphosphine)rhenium(V) melts at 195–197°C .

(a) Tracer Performance in Hydrocarbon Systems

  • Trichlorooxobis(triphenylphosphine)rhenium(V) and 1-iododecane (organic-I) were co-used as tracers in n-decane to study shale pore networks. The Re-based tracer exhibited slower migration rates due to its larger molecular size (833.14 g/mol vs. 268.18 g/mol for organic-I), making it more sensitive to hydrophobic pore connectivity .

(b) Catalytic Activity

  • Trichlorooxobis(triphenylphosphine)rhenium(V) : Demonstrated utility in synthesizing rhenium(III) complexes (e.g., trichlorotris(dimethylphenylphosphine)rhenium(III)) via ligand substitution . It also catalyzes nitro group activation in pyridine N-oxide derivatives with 98% yield under mild conditions .
  • Rephos (Oxodichloroethoxy-bis(triphenylphosphine)rhenium(V)) : Used in neutron-irradiated liposomes for radiotherapy, leveraging rhenium-186/188 isotopes .

(c) Reactivity in Sealed-Tube Reactions

Heating trichlorooxobis(triphenylphosphine)rhenium(V) in chloroform contaminated with ethanol produced ethoxy-substituted derivatives, highlighting its sensitivity to solvent impurities .

生物活性

Trichlorooxobis(triphenylphosphine)rhenium(V) (ReOCl₃(PPh₃)₂) is a rhenium complex that has garnered attention for its potential biological applications, particularly in the field of radiopharmaceuticals and cancer treatment. This article explores the synthesis, biological activity, and research findings related to this compound, highlighting its mechanisms and potential therapeutic uses.

Trichlorooxobis(triphenylphosphine)rhenium(V) is characterized by its yellow, air-stable solid form, where rhenium exists in the +5 oxidation state. The compound features an octahedral coordination environment with one oxo group, three chloro groups, and two triphenylphosphine ligands. It can be synthesized through the reduction of perrhenic acid in the presence of triphenylphosphine and hydrochloric acid:

HReO4+3HCl+3PPh3ReOCl3(PPh3)2+Ph3PO+2H2O\text{HReO}_4+3\text{HCl}+3\text{PPh}_3\rightarrow \text{ReOCl}_3(\text{PPh}_3)_2+\text{Ph}_3\text{PO}+2\text{H}_2\text{O}

This synthesis route allows for the production of various rhenium complexes, which can be further modified for specific applications in biological systems .

The biological activity of ReOCl₃(PPh₃)₂ is primarily attributed to its ability to form radiolabeled complexes, particularly with isotopes such as 188Re^{188}\text{Re}. These complexes have been investigated for their efficacy in targeted radiotherapy and imaging applications. The mechanism involves the selective uptake of these radiolabeled compounds by cancer cells, allowing for localized radiation therapy while minimizing damage to surrounding healthy tissue.

2.2 Case Studies and Applications

  • Radiopharmaceutical Applications : Research has shown that 188Re^{188}\text{Re}-labeled compounds derived from ReOCl₃(PPh₃)₂ can effectively target tumors. For instance, studies have demonstrated that 188Re^{188}\text{Re}-hydroxylethylene diphosphonate is used for palliative treatment in bone metastases . Other studies have explored the use of 188Re^{188}\text{Re}-complexes in treating hepatocellular carcinoma, showing promising results in preclinical trials .
  • In Vivo Studies : In animal models, 188Re^{188}\text{Re}-labeled peptides have been administered to assess biodistribution and therapeutic efficacy. One study reported that after injection, the compound showed significant accumulation in tumor tissues compared to normal organs, indicating its potential as a targeted therapy .

3.1 Efficacy in Cancer Treatment

A notable study involved the use of 188Re^{188}\text{Re}-labeled peptides in murine models of melanoma. The results indicated a significant reduction in tumor size following administration compared to control groups . The effective targeting was attributed to the specific binding affinity of the peptides to receptors overexpressed on cancer cells.

3.2 Biodistribution Studies

Biodistribution studies using small-animal PET imaging revealed that 188Re^{188}\text{Re}-labeled compounds exhibited rapid clearance from non-target tissues while maintaining high uptake in tumor sites over time. This selective distribution supports the compound's potential as a viable option for targeted radiotherapy .

4. Data Summary

The following table summarizes key findings from various studies on Trichlorooxobis(triphenylphosphine)rhenium(V):

Study FocusKey FindingsReference
Synthesis and CharacterizationSuccessful synthesis of ReOCl₃(PPh₃)₂; stable complex
Radiopharmaceutical ApplicationsEffective targeting of tumors using 188Re^{188}\text{Re}
In Vivo EfficacySignificant tumor reduction in melanoma models
BiodistributionHigh tumor uptake with rapid clearance from healthy tissues

属性

CAS 编号

17442-18-1

分子式

C36H30Cl3OP2Re

分子量

833.14

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。